7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline (CAS 1253592-06-1) is a highly versatile, bifunctional building block characterized by an electron-rich N-methylated tetrahydroquinoline core and a reactive aryl bromide at the 7-position. In procurement and material selection, this compound is prioritized as a pre-functionalized scaffold that streamlines the synthesis of advanced fluorophores, photoacoustic imaging agents, and targeted therapeutics such as HSP90 inhibitors [1]. By offering a stable, tertiary amine environment combined with a regiochemically pure halogen vector, it allows chemists to bypass hazardous early-stage functionalizations and proceed directly to late-stage palladium-catalyzed cross-coupling reactions [2].
sp³-enriched chiral scaffold for asymmetric CNS inhibitor synthesis
Versatile intermediate for PNMT, BET, and CETP inhibitor programs
Monobromo handle for late-stage Suzuki–Miyaura diversification
Generic substitution with the fully aromatic 7-bromoquinoline or the unmethylated 7-bromo-1,2,3,4-tetrahydroquinoline introduces significant process inefficiencies and structural deviations [1]. 7-Bromoquinoline lacks the sp3-hybridized carbon framework and the specific electron-donating profile of the N-methyl group, which are critical for tuning the photophysical properties of downstream dyes or the binding affinity of pharmaceutical intermediates [2]. Conversely, utilizing the unmethylated 7-bromo-1,2,3,4-tetrahydroquinoline exposes a reactive secondary amine that competitively participates in N-arylation during transition-metal-catalyzed couplings, necessitating orthogonal protection and deprotection steps that decrease overall yield and increase process mass intensity [3].
Synthesizing the N-methylated tetrahydroquinoline core in-house from 7-bromoquinoline requires a reductive amination step utilizing highly toxic sodium cyanoborohydride (NaBH3CN) and paraformaldehyde. Literature protocols for this transformation report moderate yields of 53% to 72% and mandate extensive chromatographic purification to isolate the desired product [1]. Direct procurement of 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline eliminates this hazardous and low-yielding bottleneck, allowing researchers to immediately deploy the high-purity scaffold in advanced synthetic steps [2].
| Evidence Dimension | Synthesis step elimination and yield retention |
| Target Compound Data | Direct procurement bypasses synthesis, providing >95% purity ready-to-use material. |
| Comparator Or Baseline | In-house synthesis from 7-bromoquinoline yields only 53-72% and requires toxic reagents. |
| Quantified Difference | Eliminates a 28-47% yield loss bottleneck and removes NaBH3CN handling entirely. |
| Conditions | Standard laboratory-scale reductive methylation. |
Procuring the pre-methylated building block directly accelerates library generation and improves laboratory safety by removing a toxic, low-yielding synthetic step.
In palladium-catalyzed cross-coupling reactions, such as Miyaura borylation to form pinacol boronate esters, the presence of an unprotected secondary amine can lead to competitive side reactions. The pre-installed N-methyl group in 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline blocks N-arylation, enabling direct conversion to the corresponding boronate ester or direct Suzuki coupling with yields frequently exceeding 85% [1]. In contrast, using the N-H baseline compound requires a minimum two-step protection/deprotection sequence, which inherently reduces the overall throughput of the functionalization sequence [2].
| Evidence Dimension | Cross-coupling step efficiency |
| Target Compound Data | >85% yield in direct Pd-catalyzed borylation or Suzuki coupling. |
| Comparator Or Baseline | 7-Bromo-1,2,3,4-tetrahydroquinoline requires 2 additional protection/deprotection steps. |
| Quantified Difference | Saves 2 synthetic steps and prevents the associated aggregate yield loss from protection/deprotection cycles. |
| Conditions | Palladium-catalyzed borylation (e.g., with bis(pinacolato)diboron) or Suzuki coupling. |
The N-methylated scaffold ensures high-fidelity C-C bond formation without the overhead of protecting group chemistry, maximizing throughput in medicinal chemistry workflows.
The specific positioning of the bromine at the 7-position is critical for downstream applications requiring a linear extension of the molecular conjugation system. Compared to the 6-bromo regioisomer, the 7-bromo vector allows for para-directed functionalization relative to the electron-donating nitrogen lone pair (in the context of the fused ring system). This exact geometry is a strict structural requirement for synthesizing near-IR silicon-rhodamine dyes and photoacoustic probes (absorbing at >680 nm), as well as for achieving the precise spatial arrangement required in targeted HSP90 inhibitors [1]. The 6-bromo isomer structurally precludes this extended conjugation axis [2].
| Evidence Dimension | Conjugation axis and application suitability |
| Target Compound Data | 7-Bromo substitution enables extended linear conjugation and specific target pocket fit. |
| Comparator Or Baseline | 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline provides a bent/offset conjugation vector. |
| Quantified Difference | The 7-position provides the necessary transition dipole moment alignment for >680 nm dye absorption, which the 6-position cannot satisfy. |
| Conditions | Scaffold integration into extended conjugated dyes or specific pharmacophores. |
Buyers must select the 7-bromo isomer to achieve the precise electronic communication and spatial geometry required for advanced imaging probes and specific enzyme inhibitors.
7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline is a highly effective starting material for developing advanced far-red to near-infrared fluorophores, such as silicon-rhodamines and photoacoustic imaging agents. The 7-position allows for the precise extension of the pi-conjugation system, while the N-methyl group provides the necessary electron density to tune the absorption and emission spectra beyond 680 nm [1].
In medicinal chemistry, this compound serves as a critical building block for synthesizing complex pharmacophores, including potent HSP90 inhibitors. The pre-methylated tetrahydroquinoline core fits specific hydrophobic binding pockets, and the 7-bromo vector allows for reliable, high-yield cross-coupling to append the remainder of the active molecule without interfering with the amine functionality [2].
For industrial and academic laboratories generating large libraries of functionalized tetrahydroquinolines, this pre-methylated aryl halide is a highly efficient procurement choice. It seamlessly integrates into standard Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling workflows, bypassing the need for secondary amine protection and significantly accelerating the library generation process [3].